2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid
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Overview
Description
2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid is a chemical compound characterized by its trifluoromethyl groups and sulfonamide functional group
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through hydrogen bonding and hydrophobic interactions, given its structural features .
Result of Action
The molecular and cellular effects of 2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other interacting molecules can affect the compound’s stability and its interaction with targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride and glycine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at a temperature range of 0°C to room temperature.
Catalysts and Reagents: A base such as triethylamine (TEA) is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and continuous flow reactors may be employed to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed to reduce the trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethyl-substituted carboxylic acids.
Reduction Products: Reduced trifluoromethyl compounds.
Substitution Products: Various amides and sulfonamides.
Scientific Research Applications
2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid
3,5-Bis(trifluoromethyl)phenyl isocyanate
3,5-Bis(trifluoromethyl)benzene sulfonic acid
Uniqueness: 2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid is unique due to its combination of trifluoromethyl groups and sulfonamide functional group, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO4S/c11-9(12,13)5-1-6(10(14,15)16)3-7(2-5)22(20,21)17-4-8(18)19/h1-3,17H,4H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFBBWIOJKBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)NCC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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